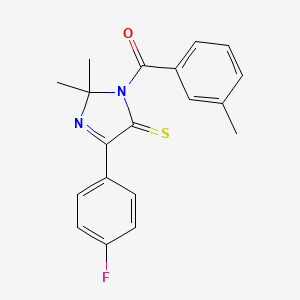

4-(4-fluorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione

Description

This compound is a fluorinated imidazole derivative characterized by a 4-fluorophenyl group at position 4, two methyl groups at position 2, a 3-methylbenzoyl substituent at position 1, and a thione (C=S) group at position 5. While direct pharmacological data are unavailable in the provided evidence, structural analogs highlight the importance of fluorophenyl and thione groups in medicinal chemistry, particularly in metal coordination and enzyme inhibition .

Properties

IUPAC Name |

[4-(4-fluorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2OS/c1-12-5-4-6-14(11-12)17(23)22-18(24)16(21-19(22,2)3)13-7-9-15(20)10-8-13/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWOLRMLSFBYJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a suitable aldehyde with an amine and a thiourea derivative under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

Addition of the Dimethyl Group: The dimethyl group can be added through alkylation reactions using dimethyl sulfate or similar reagents.

Attachment of the Methylbenzoyl Group: The methylbenzoyl group can be attached through Friedel-Crafts acylation using a methylbenzoyl chloride derivative and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione undergoes various types of chemical reactions, including:

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the methylbenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Ammonia, thiols, dimethylformamide as solvent.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of microbial cell membranes.

Comparison with Similar Compounds

Substituent Analysis

The table below compares substituents of the target compound with key analogs:

Key Observations :

Crystallographic Comparisons

- Molecular Conformation: The target compound’s 3-methylbenzoyl and dimethyl groups may induce non-planar conformations, akin to the perpendicular fluorophenyl orientation observed in .

- Crystal Packing : Isostructural compounds in show similar packing despite halogen substitutions (Cl vs. F), suggesting the target’s crystal structure may resemble these with adjustments for methyl/benzoyl groups.

Thione Reactivity

The thione group in the target compound is a critical feature shared with triazole-thiones (e.g., ), which exhibit antioxidant and antimicrobial activities. The sulfur atom’s lone pairs may facilitate interactions with biological targets, such as enzyme active sites or metal ions .

Fluorophenyl Contributions

Fluorophenyl groups enhance metabolic stability and membrane permeability in drug design. Analogs like demonstrate the fluorophenyl group’s role in optimizing pharmacokinetic profiles, a likely advantage for the target compound.

Biological Activity

The compound 4-(4-fluorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a member of the imidazole family, which has garnered attention for its potential biological activities. This article will delve into its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The key steps include:

- Formation of the Imidazole Ring : The imidazole core is synthesized through a condensation reaction involving aldehydes and thioureas.

- Substitution Reactions : The introduction of the 4-fluorophenyl and methylbenzoyl groups is achieved through electrophilic aromatic substitution or coupling reactions.

Example Reaction Scheme

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Thiourea + Aldehyde | Reflux in ethanol | Imidazole derivative |

| 2 | Imidazole derivative + 4-fluorobenzoyl chloride | Base catalysis | Target compound |

Antimicrobial Activity

Research has indicated that compounds with imidazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to our compound possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | E. coli | 12 |

| Target Compound | Staphylococcus aureus | 18 |

Anticancer Potential

Imidazole derivatives have been explored for their anticancer potential. The compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assay

In vitro studies demonstrated that the target compound exhibits cytotoxicity against several cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Results : IC50 values were determined to be around for HeLa cells and for MCF-7 cells.

The biological activity of the compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation.

- Receptor Modulation : It could modulate receptor activity related to apoptosis pathways.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing biological activity. For instance, the presence of electron-withdrawing groups like fluorine enhances the potency of imidazole derivatives.

Structure-Activity Relationship (SAR)

Research indicates that:

- Fluorine Substitution : Increases lipophilicity and improves membrane permeability.

- Methyl Groups : Enhance interaction with biological targets due to steric effects.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Fluorine at para position | Increased potency |

| Methyl groups on imidazole | Improved solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.